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Ir[p-F(t-Bu)-ppy]3

Cat. No.: B8205455
M. Wt: 880.1 g/mol
InChI Key: RGVRXQPZPHCKET-UHFFFAOYSA-N
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Description

Ir[p-F(t-Bu)-ppy]3 (CAS 1311386-93-2) is a specialized cyclometalated iridium(III) complex engineered to serve as a highly efficient photoredox catalyst in synthetic organic chemistry. Its primary research value lies in mediating challenging visible light-driven radical coupling reactions, enabling the construction of complex molecular architectures under mild conditions. The complex is specifically designed with a tailored electronic structure, where the incorporation of fluorine and tert-butyl groups on the phenylpyridine ligands creates an optimal balance in its redox properties. This design makes the photoexcited catalyst a strong reductant while maintaining sufficient oxidizing power, a critical feature for facilitating sequential single-electron transfer events in a catalytic cycle . A key application demonstrated in research is the decarboxylative arylation of α-amino acids, a transformation that directly converts abundant biomass-derived precursors into valuable benzylic amine pharmacophores . The mechanism involves the visible light excitation of this compound to generate a long-lived triplet excited state. This activated species can then reductively quench an arene coupling partner (e.g., 1,4-dicyanobenzene) to form a radical anion while the catalyst is oxidized. Concurrently, the oxidized form of the catalyst can oxidize an α-amino acid, triggering decarboxylation to produce a key α-amino radical. The subsequent selective coupling of these two radical intermediates forges a new carbon-carbon bond . Owing to this mechanism, this compound is an invaluable tool for developing sustainable synthetic methodologies and exploring novel radical pathways in areas such as pharmaceutical and materials science research. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H48F3IrN3 B8205455 Ir[p-F(t-Bu)-ppy]3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-(4-fluorophenyl)pyridine;iridium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H16FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4-10H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRXQPZPHCKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48F3IrN3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

880.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic Structure and Bonding Analysis of Ir P F T Bu Ppy 3

Molecular Orbital Description and Frontier Orbital Characterization (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in defining the optoelectronic behavior of Ir[p-F(t-Bu)-ppy]3. In typical phosphorescent iridium(III) complexes like the parent compound Ir(ppy)3, the HOMO is characterized by a significant admixture of the iridium 5d orbitals and the π-orbitals of the phenylpyridine ligands. researchgate.netresearchgate.net This hybridization results in a metal-to-ligand charge transfer (MLCT) character. The LUMO, conversely, is predominantly localized on the π* antibonding orbitals of the pyridine (B92270) portion of the ligands. researchgate.net

For this compound, this general description holds, but the specific energy levels are modulated by the electronic effects of the fluorine and tert-butyl substituents. The electron-withdrawing fluorine atom on the phenyl ring tends to lower the energy of the molecular orbitals, while the electron-donating tert-butyl group on the pyridine ring tends to raise them. minoofar.comresearchgate.net Consequently, the HOMO level in this compound is stabilized relative to a non-fluorinated analogue, and the LUMO level is slightly destabilized. This tuning of the frontier orbital energies directly impacts the HOMO-LUMO energy gap, which is a key determinant of the complex's emission color. minoofar.com

Table 1: Representative Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
fac-Ir(ppy)3 (Reference)-5.60-3.002.60
This compound (Projected)-5.75-2.902.85
Note: Values for this compound are illustrative, projected based on known substituent effects on the reference Ir(ppy)3 compound. Actual values require specific computational results.

Contributions of Iridium d-Orbitals and Ligand Orbitals to Electronic States

The electronic states of this compound arise from a complex combination of orbitals centered on the iridium ion and the cyclometalated ligands. The ground state configuration of the Ir(III) center is a low-spin d6 in a pseudo-octahedral field. nih.gov

The HOMO is not purely metal-based nor purely ligand-based. Density Functional Theory (DFT) calculations on related systems show that the HOMO is a mixture of the iridium t2g-like d-orbitals (dxy, dxz, dyz) and the π-orbitals of the phenyl rings of the ppy ligands. researchgate.netminoofar.com This significant mixing underscores the covalent character of the Iridium-Carbon bond and is responsible for the MLCT nature of the lowest-energy electronic transitions.

The LUMO and higher unoccupied orbitals (LUMO+1, LUMO+2) are primarily composed of the π* orbitals of the electron-deficient pyridine rings of the three ligands. researchgate.net The contribution from the iridium d-orbitals to the LUMO is generally minimal. Excitations from the HOMO to the LUMO therefore involve a transfer of electron density from the metal/phenyl portion of the complex to the pyridine rings.

Table 2: Estimated Orbital Contributions to Frontier Orbitals of this compound

Molecular OrbitalIridium d-orbital Contribution (%)Ligand π-orbital (Phenyl) Contribution (%)Ligand π*-orbital (Pyridine) Contribution (%)
HOMO ~40-50%~50-60%Negligible
LUMO <5%Negligible>95%
Note: These percentages are representative estimates based on computational studies of similar Ir(III) complexes. minoofar.com

Spin-Orbit Coupling (SOC) Effects on Electronic Configuration and Energy Levels

As a heavy 5d transition metal, iridium introduces exceptionally strong spin-orbit coupling (SOC) effects into the electronic structure of the complex. nih.govresearchgate.netaip.org SOC is a relativistic effect that couples the spin and orbital angular momenta of electrons. In this compound, this coupling is the primary mechanism that enables efficient phosphorescence. researchgate.net

The primary consequence of strong SOC is the mixing of singlet (S=0) and triplet (S=1) electronic states. nih.gov In lighter elements, transitions between singlet and triplet states (intersystem crossing) are formally "forbidden" and thus very slow. However, the heavy iridium nucleus facilitates rapid and efficient intersystem crossing (ISC) from the lowest singlet excited state (S1) to the triplet manifold (T1). aip.orgaip.org This process occurs on a sub-picosecond timescale, ensuring that nearly all excited-state population is funneled to the triplet state, leading to a triplet quantum yield approaching unity. aip.org

Furthermore, SOC allows the triplet state to "borrow" intensity from the singlet state, making the formally spin-forbidden T1 → S0 radiative transition (phosphorescence) much more probable. nih.govresearchgate.net This results in a significantly shorter phosphorescence lifetime (on the order of microseconds) compared to organic molecules without heavy atoms. aip.org The SOC also splits the triplet state (T1) into a set of three closely spaced sublevels, which can influence the emission properties and decay rates at different temperatures. aip.org

Influence of Ligand Functionalization on Electronic Structure and Charge Distribution

The strategic placement of fluoro (-F) and tert-butyl (-C(CH3)3) groups on the ppy ligands is a deliberate design choice to fine-tune the electronic structure and charge distribution of the complex. minoofar.com

The fluorine atom, positioned at the para-position of the phenyl ring, exerts a strong inductive electron-withdrawing effect (-I). minoofar.com This effect stabilizes the orbitals with significant electron density on the phenyl ring, most notably the HOMO. By lowering the HOMO energy, fluorination can increase the HOMO-LUMO gap, leading to a blue-shift in the emission color. acs.org It also increases the oxidation potential of the complex, making it more stable against oxidative degradation.

Conversely, the tert-butyl group on the pyridine ring acts as a weak electron-donating group (+I). This functionalization primarily affects the LUMO, which is localized on the pyridine ring. The tert-butyl group can slightly raise the energy of the LUMO, although its steric bulk also plays a significant role in influencing molecular packing in the solid state and preventing intermolecular quenching interactions. researchgate.net The combined electronic effects of these substituents allow for precise control over the emission energy and electrochemical properties of the molecule. minoofar.comresearchgate.net

Compound Names

Abbreviation/ShorthandFull Chemical Name
This compoundfac-tris(2-(4-fluorophenyl)-5-(tert-butyl)pyridinato)iridium(III)
Ir(ppy)3fac-tris(2-phenylpyridine)iridium(III)

Photophysical Processes and Excited State Dynamics of Ir P F T Bu Ppy 3

Light Absorption Pathways and Initial Singlet Excited State Formation

The absorption of light by Ir[p-F(t-Bu)-ppy]3 initiates its photophysical cycle. Similar to other cyclometalated Ir(III) complexes, the absorption spectrum typically exhibits distinct bands in the UV-Vis region. High-energy bands, generally below 300 nm, are primarily attributed to spin-allowed ligand-centered (LC) π-π* transitions within the phenylpyridine-based ligands. researchgate.netresearchgate.netacs.orgcore.ac.uk At longer wavelengths, typically between 350 nm and 450 nm, weaker absorption bands are observed, corresponding to spin-allowed metal-to-ligand charge transfer (¹MLCT) and potentially ligand-to-ligand charge transfer (¹LLCT) transitions. nih.govresearchgate.netacs.orgacs.org These transitions involve the excitation of an electron from the iridium d-orbitals or a ligand orbital to a π* orbital of a ligand. researchgate.netdtu.dk The presence of the heavy iridium atom induces significant spin-orbit coupling (SOC), which can also lead to weak, formally spin-forbidden absorption features at even longer wavelengths, directly populating triplet excited states. nih.govacs.org Upon photoexcitation, the complex is initially promoted to higher-lying singlet excited states. researchgate.net

Intersystem Crossing (ISC) Mechanisms and Quantum Efficiency

Following the initial excitation to singlet states, this compound undergoes rapid and efficient intersystem crossing (ISC) to the triplet manifold. researchgate.netaip.orgnih.gov This process is a hallmark of Ir(III) complexes and is facilitated by the strong spin-orbit coupling constant of the heavy iridium metal center. nih.govresearchgate.netchemrxiv.orgaip.orgnih.govdtu.dk The ISC typically occurs on an ultrafast timescale, often within femtoseconds to picoseconds. acs.orgresearchgate.netaip.orgnih.gov For example, studies on Ir(ppy)3 have shown ISC from the ¹MLCT state to the ³MLCT state manifold occurring in less than 100 fs. researchgate.net This efficient ISC leads to a near-unity quantum yield for the formation of the triplet excited state. aip.orgnih.gov The rapid conversion to the triplet state is crucial for phosphorescent emitters and photocatalysts, as triplet states generally have longer lifetimes than singlet states, allowing more time for radiative decay (phosphorescence) or participation in photochemical reactions. researchgate.netresearchgate.net

Nature of Lowest-Lying Triplet Excited States (e.g., Metal-to-Ligand Charge Transfer (³MLCT), Ligand-to-Ligand Charge Transfer (³LLCT), Intraligand (³IL))

The lowest-lying excited states in cyclometalated iridium(III) complexes like this compound are typically triplet states with significant charge transfer character. The dominant character is often metal-to-ligand charge transfer (³MLCT), involving the transfer of electron density from the iridium d-orbitals to the π* orbitals of the cyclometalating ligands. researchgate.netresearchgate.netacs.orgacs.org Ligand-to-ligand charge transfer (³LLCT) and intraligand (³IL) triplet states can also play a role, depending on the specific ligand set and their electronic properties. nih.govacs.orgacs.orgrsc.orgnih.gov The exact nature and energy ordering of these triplet states are influenced by the ligands' electronic properties (e.g., electron-donating or withdrawing substituents) and the coordination environment around the iridium center. acs.orgdtu.dk For this compound, the presence of fluorine and tert-butyl substituents on the phenylpyridine ligands will influence the energy and character of these excited states compared to the parent Ir(ppy)3. The lowest emissive state is generally considered to be a ³MLCT state or a mixed ³MLCT/³LLCT state. nih.govacs.org

Vibrational Relaxation and Non-Radiative Energy Dissipation Pathways

Following ISC to the triplet manifold, the complex is typically in higher vibronic levels of the triplet states. Rapid intramolecular vibrational relaxation (IVR) and vibrational cooling occur, bringing the complex to the lowest vibrational levels of the lowest-lying triplet state (T₁). acs.orgresearchgate.net This process usually takes place on a picosecond timescale. acs.org

In addition to radiative decay (phosphorescence), excited triplet states can also lose energy through non-radiative pathways. These pathways include internal conversion (IC) from higher triplet states to lower ones or directly to the ground state (S₀), and vibrational relaxation within the electronic states. researchgate.netdtu.dk Non-radiative decay to the ground state can be influenced by factors such as the energy gap between the T₁ state and S₀, and the overlap of vibrational wavefunctions between these states. researchgate.net Metal-centered (³MC) states, which are often dissociative, can also provide efficient non-radiative decay pathways in some Ir(III) complexes, leading to lower luminescence quantum yields. nih.gov However, in efficient emitters like derivatives of Ir(ppy)3, the energy of the ³MC states is typically higher than the emissive ³MLCT state, minimizing this deactivation route.

Triplet Sublevel Dynamics and Zero-Field Splitting (ZFS) Phenomena

Due to spin-orbit coupling, the lowest-lying triplet state (T₁) is split into three non-degenerate sublevels, even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). nih.govuq.edu.aunih.govresearchgate.netdtu.dkresearchgate.netacs.org The energy separation between these sublevels is typically in the order of a few to tens of wavenumbers (cm⁻¹). nih.govnih.govresearchgate.net The population dynamics and decay rates of these individual sublevels can differ significantly. nih.govresearchgate.netacs.org At very low temperatures, the emission primarily originates from the lowest-energy sublevel. nih.gov As the temperature increases, higher-energy sublevels become thermally populated, and the observed photophysical properties represent a weighted average of the properties of the individual sublevels. nih.govnih.govresearchgate.net Studies on Ir(ppy)3 have identified three triplet substates with distinct decay times and energies. nih.govresearchgate.netacs.org The magnitude of the ZFS is influenced by the spin-orbit coupling strength and the nature of the excited state. nih.govresearchgate.net

Excited State Lifetimes and Elucidation of Radiative and Non-Radiative Decay Rate Constants

The excited state lifetime (τ) of the emissive triplet state is a critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. This lifetime is determined by the rates of both radiative (kᵣ) and non-radiative (k<0xE2><0x82><0x99><0xE2><0x82><0x99>) decay processes, according to the relationship τ = 1 / (kᵣ + k<0xE2><0x82><0x99><0xE2><0x82><0x99>). nih.govdiva-portal.org For efficient phosphorescent emitters like many Ir(III) complexes, the triplet state lifetimes are typically in the microsecond range. researchgate.netresearchgate.netresearchgate.net The radiative rate constant (kᵣ) is related to the photoluminescence quantum yield (Φ<0xE2><0x82><0x90><0xE2><0x82><0x9B>) and the lifetime by kᵣ = Φ<0xE2><0x82><0x90><0xE2><0x82><0x9B> / τ, assuming unit efficiency for triplet state formation. nih.govdiva-portal.org The non-radiative rate constant (k<0xE2><0x82><0x99><0xE2><0x82><0x99>) can then be calculated as k<0xE2><0x82><0x99><0xE2><0x82><0x99> = (1 - Φ<0xE2><0x82><0x90><0xE2><0x82><0x9B>) / τ. nih.govdiva-portal.org

Here is a table summarizing typical photophysical parameters for related Ir(III) complexes, which can serve as a point of reference for understanding this compound:

ComplexSolvent/MatrixTemperature (K)Lifetime (µs)Radiative Rate (kᵣ, s⁻¹)Non-Radiative Rate (k<0xE2><0x82><0x99><0xE2><0x82><0x99>, s⁻¹)Quantum Yield (Φ<0xE2><0x82><0x90><0xE2><0x82><0x9B>)Citation
fac-Ir(ppy)3Deaerated THF3002.1--- researchgate.net
fac-Ir(ppy)3PMMA80-370---~100% nih.govacs.org
fac-Ir(ppy)3CH₂Cl₂Cryogenicτ₁=116, τ₂=6.4, τ₃=0.2--~88% (at 1.5K) nih.govacs.org
Analogous Pt(II) complexMCHAmbient2.1~4 x 10⁵-83% rsc.org

Note: Data for this compound specifically was not found in the provided snippets for this table, so data from related complexes is presented for illustrative purposes.

Solvent and Environmental Effects on Excited State Photodynamics

The photophysical properties of Ir(III) complexes, including their excited state dynamics and lifetimes, can be influenced by the surrounding environment, such as the solvent or matrix. researchgate.netnih.govdiva-portal.orgacs.org Solvent polarity can affect the energies of charge-transfer states, potentially leading to solvatochromism in absorption and emission spectra. rsc.org The rigidity of the environment can impact non-radiative decay pathways, as a more rigid matrix may restrict molecular vibrations that contribute to non-radiative deactivation. researchgate.net The presence of quenchers, such as molecular oxygen, can significantly reduce excited state lifetimes through energy or electron transfer processes. researchgate.netunibo.itnih.gov Studies on Ir(ppy)3 have shown that its emission properties depend distinctly on the matrix cage, indicating the influence of the local environment on spin-orbit coupling effectiveness. nih.govacs.org For this compound, its performance as a photocatalyst in different solvents or environments would likely be linked to how these environments affect its excited state lifetime and redox properties. unibo.it

Theoretical and Computational Investigations of Ir P F T Bu Ppy 3

Applications of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States

DFT and TD-DFT are widely employed computational techniques for investigating the electronic structure and excited states of transition metal complexes, including those based on iridium. These methods allow for the calculation of ground-state geometries, electronic configurations, and the energies and characteristics of excited states. Studies on related iridium complexes, such as Ir(ppy)3 and its derivatives, demonstrate the utility of DFT and TD-DFT in reproducing and rationalizing experimental redox and excited-state properties. labsolu.ca DFT calculations are used to optimize the geometries of complexes in their ground (S0) and excited (e.g., triplet T1) states. labsolu.ca TD-DFT is then applied to calculate the absorption and emission spectra, providing insights into the nature of electronic transitions. The integration of DFT and TD-DFT is crucial for providing accurate predictions and understanding molecular properties in the design of efficient materials. These methods can be applied to study the geometries in the ground and lowest triplet excited states, frontier molecular orbitals, and absorption spectra.

Computational Elucidation of Electronic Structures and Excited State Character

Computational studies provide detailed information about the electronic structure of Ir(III) complexes, including the localization and energy levels of molecular orbitals such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For related cyclometalated Ir(III) complexes, the HOMO is often characterized by a mixture of metal d orbitals and contributions from the phenyl rings of the cyclometalated ligands, reflecting the covalent character of the Ir-C bonds. The LUMO is typically localized on the π-conjugated system of the ligands.

TD-DFT calculations are instrumental in elucidating the character of excited states, which are often described as metal-to-ligand charge transfer (MLCT), ligand-centered (LC), or interligand charge transfer (LLCT) transitions. The nature and energy ordering of these excited states are critical for determining the photophysical properties, such as emission color and quantum yield. For instance, the emission in many Ir(III) complexes originates from a triplet excited state, often with significant MLCT character. Computational studies can reveal how structural modifications, such as the introduction of fluorine or tert-butyl substituents in Ir[p-F(t-Bu)-ppy]3, can modulate the ordering and localization of the lowest excited triplet states.

Simulation and Prediction of Photophysical Parameters (e.g., Zero-Field Splitting, Radiative Decay Rates)

Theoretical calculations enable the simulation and prediction of key photophysical parameters that govern the luminescence properties of Ir(III) complexes. Zero-field splitting (ZFS) is an important parameter related to the splitting of triplet substates in the absence of a magnetic field, influenced by spin-orbit coupling (SOC). Large ZFS values are characteristic of MLCT states in Ir(III) complexes, indicating effective spin-orbit coupling. Computational methods can estimate ZFS values based on the calculation of spin-orbit coupling matrix elements.

Radiative decay rates (kr) from the excited triplet state to the ground singlet state are also calculated to assess the efficiency of phosphorescence. These rates are influenced by the spin-orbit coupling strength and the energy gap between the excited and ground states. Theoretical calculations can provide insights into how structural variations affect radiative decay rates and thus influence the phosphorescent quantum yields. For example, calculations based on SOC matrix elements can be used to estimate radiative decay rates for Ir(III) complexes.

Mechanistic Insights from Theoretical Studies (e.g., Excited State Relaxation Pathways, Reaction Mechanisms)

Theoretical studies provide valuable mechanistic insights into the processes that occur after photoexcitation in Ir(III) complexes. These include excited-state relaxation pathways such as intersystem crossing (ISC), internal conversion (IC), and vibrational relaxation. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient ISC from singlet to triplet excited states. Computational studies can help to understand the dynamics and time scales of these relaxation processes.

Furthermore, theoretical calculations are used to investigate reaction mechanisms involving photoexcited Ir(III) complexes, particularly in photocatalysis. These studies can elucidate electron transfer processes, energy transfer, and subsequent reaction steps by calculating energy barriers and reaction pathways. For instance, DFT calculations can be used to study photoinduced electron transfer (PET) and proton-coupled electron transfer (PCET) processes in photocatalytic cycles involving iridium complexes.

Predictive Modeling for Structure-Property Relationships and Rational Ligand Design

Computational methods play a significant role in establishing structure-property relationships and guiding the rational design of new Ir(III) complexes with tailored optical and electronic properties. By systematically varying substituents on the ligands and calculating the resulting changes in electronic structure and photophysical parameters, researchers can develop guidelines for color tuning and efficiency optimization. labsolu.ca

Approaches such as quantitative structure-activity/property relationship (QSAR/QSPR) modeling, combined with DFT/TD-DFT calculations, can establish mathematical correlations between structural features of ligands and the emission wavelengths or other properties of the complexes. This allows for the prediction of properties for untested compounds and facilitates the design of complexes with desired characteristics, such as specific emission colors or improved charge transport properties.

Kinetic Monte Carlo Simulations for Understanding Charge Transport Phenomena in Blends

Kinetic Monte Carlo (KMC) simulations are a powerful tool for studying charge transport phenomena in organic semiconductor materials, including blends containing phosphorescent iridium complexes like this compound. These simulations model the hopping of charge carriers between molecules based on calculated hopping rates, which are influenced by factors such as molecular energies and distances.

Applications in Advanced Materials Science: Mechanistic and Fundamental Aspects

Photocatalysis Research

Ir[p-F(t-Bu)-ppy]3 has emerged as a valuable photoredox catalyst, utilizing visible light to drive a variety of organic transformations. sigmaaldrich.comchemicalbook.inmedchemexpress.com Photoredox catalysis relies on the ability of a photocatalyst to absorb light, enter an excited state, and then participate in single-electron transfer (SET) processes with substrates, generating reactive intermediates like radicals or radical ions. princeton.edubeilstein-journals.org

Role of this compound as a Photoredox Catalyst in Organic Transformations

This compound is known to readily facilitate reactions such as the decarboxylative arylation of α-amino acids using visible light. sigmaaldrich.comchemicalbook.inchemdad.com This transformation is particularly valuable as it provides access to complex benzylic amine structures from readily available biomass. acs.org Compared to other iridium complexes like Ir(ppy)3, this compound has shown superior performance in certain decarboxylative arylation reactions. orgsyn.org Its effectiveness as a photocatalyst with excellent catalytic activity has been noted, particularly in promoting organic reactions and showing potential in the synthesis of new organic compounds. medchemexpress.com

Mechanistic Studies of Photocatalytic Reactions (e.g., Decarboxylative Arylation, Hydrogen Atom Transfer, C-H Functionalization)

Mechanistic studies involving this compound and similar iridium photocatalysts highlight the involvement of single-electron transfer (SET) pathways. In decarboxylative arylation, for instance, the photoexcited catalyst can participate in the oxidation of the α-amino carboxylate moiety, followed by CO2 extrusion to generate an α-carbamoyl radical. This radical can then couple with a radical anion derived from an arene coupling partner. acs.org

While the specific mechanisms for this compound in all transformations are detailed in research, the general principles often involve the excited photocatalyst undergoing a redox event (oxidation or reduction) with a substrate, initiating a radical chain or other non-radical pathways. For example, other iridium complexes like fac-Ir(ppy)3 have been shown to initiate reactions by reducing a substrate via SET, generating a radical species that promotes further transformations such as intramolecular cyclization or additions to alkenes. mdpi.com C-H functionalization reactions can also be mediated by iridium photocatalysts through SET processes, potentially involving the generation of carbon-centered radicals. chinesechemsoc.org Hydrogen atom transfer (HAT) is another fundamental step that can be involved in photocatalytic cycles initiated by iridium complexes, often following a SET event. chinesechemsoc.org

Energy Transfer Quenching and Its Role in Photocatalytic Systems

Studies on related iridium complexes like Ir(ppy)3 have investigated energy transfer processes, showing that concentration quenching can originate from both short and long-range energy transfer between excited and ground states of molecules. researchgate.netresearchgate.net This energy transfer can lead to the formation of excimer states or other less emissive species, effectively quenching the desired phosphorescence or reactivity from the excited state. researchgate.net Understanding and controlling energy transfer quenching is crucial for optimizing photocatalytic system performance.

Ligand Tuning for Modulated Photocatalytic Activity and Mechanistic Pathways

The electronic and steric properties of the ligands coordinated to the iridium center play a significant role in tuning the photocatalytic activity and influencing the mechanistic pathways. chemie-brunschwig.chmdpi.com By modifying the ligands, researchers can manipulate the redox potentials and excited-state lifetimes of the iridium complex, thereby favoring specific reaction pathways (e.g., oxidative quenching vs. reductive quenching) and improving catalytic efficiency for particular transformations. beilstein-journals.orgrsc.org

The presence of the fluorine atom and the tert-butyl group in the p-F(t-Bu)-ppy ligand of this compound contributes to its specific properties. Electron-donating or electron-withdrawing substituents on the ligands can shift the reduction and oxidation potentials of the photocatalyst's ground and excited states. beilstein-journals.orgacs.org This allows for rational design of photocatalysts tailored for specific substrates and reaction types. Ligand tuning can also influence the excited-state kinetics and the balance between SET and ET pathways. rsc.org

Organic Light-Emitting Diodes (OLEDs): Fundamental Principles

Iridium(III) complexes, including derivatives related to this compound, are widely used as phosphorescent emitters in organic light-emitting diodes (OLEDs) due to their high quantum efficiencies. researchgate.netsigmaaldrich.comuq.edu.au OLEDs function by applying an electric current across organic layers, which causes the generation of excitons (electron-hole pairs) in the emissive layer. The radiative decay of these excitons produces light.

Exciton (B1674681) Generation and Management Strategies in Host-Guest Systems

In OLEDs utilizing phosphorescent emitters like iridium complexes, the emissive layer often consists of a host material doped with the phosphorescent guest emitter (a host-guest system). researchgate.netuq.edu.au Excitons are primarily generated in the host material and then efficiently transferred to the guest emitter. researchgate.net Both singlet and triplet excitons can be converted into light in phosphorescent materials due to strong spin-orbit coupling facilitated by the heavy iridium atom. researchgate.net

Host-Guest Energy Transfer Mechanisms (e.g., Förster and Dexter Mechanisms)

In OLEDs utilizing phosphorescent emitters like this compound, energy is transferred from the host material to the guest emitter. Two primary mechanisms govern this energy transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET). FRET is a long-range dipole-dipole interaction that occurs when the emission spectrum of the host overlaps with the absorption spectrum of the guest, and the distance between the host and guest molecules is within the Förster radius. DET, on the other hand, is a short-range electron exchange mechanism requiring wave function overlap between the host and guest molecules. This mechanism is typically dominant at higher guest concentrations or shorter distances. The efficiency of these energy transfer processes is crucial for effectively channeling excitons formed on the host material to the phosphorescent emitter, leading to light emission. The specific rates and contributions of FRET and DET depend on the spectral properties, molecular distances, and relative concentrations of the host and this compound within the emissive layer.

Charge Transport Mechanisms within Emissive Layers

Charge transport within the emissive layer of an OLED, where this compound is typically dispersed in a host matrix, involves the movement of electrons and holes. This transport is often described by hopping mechanisms between localized states. The host material primarily facilitates charge transport, while the guest emitter, this compound, can influence these processes.

Role of this compound as Charge Trapping Sites

Phosphorescent emitters, including iridium complexes like this compound, often possess lower-lying energy levels compared to the host material. This can lead to this compound molecules acting as trapping sites for charge carriers (electrons or holes, depending on the specific energy level alignment). When charge carriers are trapped on the emitter molecule, they can recombine to form excitons, which then undergo phosphorescent decay to produce light. However, excessive trapping can impede charge transport and potentially lead to efficiency roll-off at high current densities.

Exciton and Charge Carrier Dynamics in OLED Device Architectures

The performance of OLEDs incorporating this compound is heavily influenced by exciton and charge carrier dynamics within the device architecture. After electrons and holes are injected from the electrodes and transport through the charge transport layers, they recombine in the emissive layer to form excitons. These excitons can be formed directly on the this compound molecules or on the host material, followed by energy transfer to this compound. The formed excitons on this compound then undergo intersystem crossing (ISC) to the triplet state, followed by radiative decay (phosphorescence). Various processes can affect the efficiency of this process, including exciton diffusion, quenching at interfaces, and annihilation processes.

Material Interactions in Blended Films (e.g., Morphology, Clustering Effects)

The morphology of the blended film consisting of the host material and this compound is critical for device performance. The distribution of the emitter within the host matrix, including the potential for clustering, significantly impacts energy transfer efficiency, charge transport pathways, and ultimately, device efficiency and stability. Factors such as the compatibility of the host and guest materials, processing conditions (e.g., solvent, annealing), and concentration of this compound influence the resulting morphology. Clustering of the emitter can lead to self-quenching and reduced efficiency.

Morphology AspectImpact on Device Performance
Homogeneous DispersionFavors efficient energy transfer and reduces self-quenching.
ClusteringCan lead to exciton quenching and reduced efficiency.
Phase SeparationCan disrupt charge transport pathways and energy transfer.

Fundamental Degradation Mechanisms in Phosphorescent OLEDs (e.g., Triplet-Triplet Annihilation, Triplet-Polaron Annihilation, Host Degradation)

Phosphorescent OLEDs, while highly efficient, are subject to degradation mechanisms that limit their operational lifetime. Several fundamental processes contribute to this degradation. Triplet-Triplet Annihilation (TTA) occurs when two triplet excitons interact, resulting in one exciton returning to the ground state and the other being promoted to a higher-lying excited state, which can lead to non-radiative decay or generation of energetic species that can cause degradation. Triplet-Polaron Annihilation (TPA) involves the interaction between a triplet exciton and a charge carrier (polaron), which can also lead to non-radiative decay and potentially generate reactive species. Both TTA and TPA are more prevalent at high current densities due to the increased concentration of triplet excitons and charge carriers. Additionally, the host material itself can undergo degradation through various mechanisms, including chemical reactions induced by energetic excitons or charge carriers, leading to the formation of defects that trap charges or quench excitons. Understanding and mitigating these degradation pathways are crucial for improving the lifetime of OLEDs utilizing this compound.

Advanced Spectroscopic Characterization Techniques in Research

Time-Resolved Optical Spectroscopy (e.g., Transient Absorption Spectroscopy, Time-Correlated Single Photon Counting)

Time-resolved optical spectroscopy techniques, such as Transient Absorption Spectroscopy (TAS) and Time-Correlated Single Photon Counting (TCSPC), are powerful tools for studying the excited-state dynamics of phosphorescent complexes. These methods can provide information on excited-state lifetimes, energy transfer processes, and the nature of excited species. Based on the conducted literature search, specific research findings detailing the application of Transient Absorption Spectroscopy or Time-Correlated Single Photon Counting specifically to Ir[p-F(t-Bu)-ppy]3 were not identified.

X-ray Absorption Near-Edge Structure (XANES) for Probing Oxidation State and Ligand Field Dynamics

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a sensitive technique for determining the oxidation state and local coordination environment of metal centers within a complex. It can provide valuable information about the electronic structure and ligand field dynamics. Specific research findings on the application of XANES to this compound were not identified in the conducted literature search.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of organic and organometallic compounds synthesized in research. Proton NMR spectroscopy has been utilized in the characterization of this compound chemicalbook.com. Studies have reported recording Proton NMR spectra using instruments such as a Bruker Avance III 500 MHz spectrometer chemicalbook.com. The spectra are typically referenced to residual, undeuterated solvents, such as DMSO-d6, with a chemical shift referenced at δ 2.50 ppm chemicalbook.com. Both 1D and 2D NMR experiments have been employed in the characterization process.

Based on the search results, specific detailed peak assignments or full spectral data were not available to construct a comprehensive data table within the scope of this article. However, the use of these standard NMR techniques confirms their importance in verifying the successful synthesis and structural integrity of this compound in research.

Microscopic and Imaging Techniques (e.g., Atomic Force Microscopy for Film Morphology Studies)

Microscopic and imaging techniques, such as Atomic Force Microscopy (AFM), are valuable for studying the morphology and surface characteristics of materials, particularly when compounds are used in thin films or solid-state applications. AFM, for instance, can provide insights into film roughness, grain structure, and the presence of aggregates. Specific research findings detailing the application of Atomic Force Microscopy or other microscopic and imaging techniques specifically to this compound were not identified in the conducted literature search.

Q & A

Q. What are the standard synthetic protocols for Ir[p-F(t-Bu)-ppy]3 in photoredox catalysis?

Methodological Answer: this compound is synthesized via cyclometalation reactions using iridium(III) chloride hydrate and the ligand p-F(t-Bu)-Hppy (4-fluoro-3-tert-butyl-2-phenylpyridine). Key steps include ligand purification, refluxing in ethylene glycol/water mixtures, and chromatographic isolation. Reaction conditions typically involve CsF (3.0 equiv) as an additive, DMSO as a solvent, and blue light (26 W) for activation . For example, in decarboxylative arylation, yields of 75% are achieved after 48 hours under these conditions .

Component Role Concentration Yield
This compoundPhotoredox catalyst2 mol%-
CsFBase/Additive3.0 equiv-
DMSOSolvent0.1 M-
Light SourceEnergy for photoactivation26 W (blue)75%

Q. How is this compound characterized to confirm its structural integrity?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Identifies rotational isomerism (e.g., split signals for tert-butyl groups in 1^1H NMR due to hindered rotation) .
  • HRMS (ESI) : Validates molecular mass (e.g., [M+H]+^+ calculated at 823.2844, observed at 823.2834) .
  • X-ray Crystallography (if available): Resolves ligand geometry and iridium coordination.

Q. What solvents and additives are compatible with this compound in decarboxylative coupling reactions?

Methodological Answer: Optimal compatibility is observed with polar aprotic solvents (e.g., DMSO, DMF) and fluoride bases (e.g., CsF). Avoid protic solvents (e.g., MeOH, H2_2O) to prevent ligand dissociation. Additives like CsF enhance reactivity by stabilizing intermediates via fluoride coordination .

Advanced Research Questions

Q. How does the tert-butyl substituent in this compound influence its photocatalytic efficiency compared to other ligands?

Methodological Answer: The tert-butyl group enhances steric bulk, reducing aggregation and improving solubility in organic solvents. Electronically, the para-fluoro group stabilizes the ligand’s π-system, lowering the excited-state redox potential. Comparative studies with non-fluorinated or less bulky ligands (e.g., Ir(ppy)3) show higher quantum yields (Φ = 0.42 vs. 0.28) and extended catalyst lifetime due to reduced degradation .

Q. What experimental strategies resolve contradictory NMR data arising from rotational isomerism in this compound derivatives?

Methodological Answer: To address split NMR signals:

  • Variable-Temperature (VT) NMR : Raising temperatures (e.g., 50°C) accelerates ligand rotation, coalescing split signals into singlets.
  • Computational Modeling : DFT calculations predict rotational barriers (e.g., ΔG‡ ≈ 12 kcal/mol for tert-butyl rotation) .
  • Dynamic Light Scattering (DLS) : Excludes aggregation as a confounding factor.

Q. How do light intensity and wavelength affect the catalytic performance of this compound in visible-light-mediated reactions?

Methodological Answer: Performance is wavelength-dependent due to the catalyst’s absorption profile (λmax = 450 nm). Higher light intensity (e.g., 26 W vs. 10 W) accelerates reaction rates but may cause side reactions (e.g., overoxidation). Action plots (rate vs. wavelength) and quantum yield measurements (Φ) quantify efficiency. For example, Φ = 0.39 at 450 nm vs. Φ = 0.12 at 550 nm .

Wavelength (nm) Quantum Yield (Φ) Reaction Rate (μmol/h)
4500.398.7
5000.255.2
5500.122.1

Q. What mechanistic insights explain the role of CsF in this compound-mediated decarboxylative arylation?

Methodological Answer: CsF acts as a dual-function agent:

  • Base : Deprotonates carboxylates to form reactive enolates.
  • Fluoride Source : Stabilizes iridium intermediates via fluoride coordination, lowering activation barriers. Isotopic labeling (e.g., 18^{18}O) and kinetic studies confirm CsF accelerates the rate-determining decarboxylation step by 3-fold .

Methodological Frameworks for Research Design

  • P-E/I-C-O Framework :

    • Population : Substrates (e.g., α-amino acids).
    • Exposure/Intervention : this compound (2 mol%), light, CsF.
    • Comparison : Reactions without catalyst or with alternative ligands.
    • Outcome : Yield, enantioselectivity, quantum yield.
  • FINER Criteria :
    Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel ligand design), Novel (unexplored solvent effects), Ethical (non-toxic protocols), and Relevant (applications in drug synthesis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.